N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating the activity of neurons in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Mécanisme D'action
CPP-115 selectively inhibits N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamide-AT, the enzyme responsible for the breakdown of this compound in the brain. By inhibiting this compound-AT, CPP-115 increases the levels of this compound in the brain, leading to enhanced N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamideergic neurotransmission. This results in the suppression of neuronal excitability and the potential therapeutic benefits of CPP-115.
Biochemical and Physiological Effects
CPP-115 has been shown to increase the levels of this compound in the brain, leading to enhanced N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamideergic neurotransmission. This results in the suppression of neuronal excitability, reducing the risk of seizures and potentially improving cognitive function. Furthermore, CPP-115 has been shown to reduce anxiety-like behavior in preclinical models of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-115 has several advantages for use in lab experiments. It is highly selective for N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamide-AT and does not affect other enzymes involved in this compound metabolism. Furthermore, CPP-115 has a long half-life, allowing for sustained inhibition of this compound-AT. However, CPP-115 has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
For research include investigating the efficacy of CPP-115 in clinical trials for epilepsy, Alzheimer's disease, and anxiety disorders. Furthermore, the potential use of CPP-115 in combination with other drugs for enhanced therapeutic effects should also be explored. Finally, further studies are needed to investigate the long-term effects of CPP-115 on N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamideergic neurotransmission and brain function.
Méthodes De Synthèse
CPP-115 can be synthesized using a multi-step process that involves the reaction of cyclohexanone with cyclopropylamine to form N-cyclohexylcyclopropylamine. This intermediate compound is then reacted with ethyl chloroformate to yield N-cyclohexyl-1-cyclopropylcarbonylamine. The final step involves the reaction of N-cyclohexyl-1-cyclopropylcarbonylamine with ethyl acetoacetate in the presence of a base to produce CPP-115.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have shown that CPP-115 can enhance N-cyclohexyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamideergic neurotransmission and reduce seizure activity in animal models of epilepsy. Furthermore, CPP-115 has been shown to improve cognitive function and reduce anxiety-like behavior in preclinical models of Alzheimer's disease and anxiety disorders, respectively.
Propriétés
IUPAC Name |
N-cyclohexyl-1-cyclopropyl-6-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14-9-6-11(10-17(14)13-7-8-13)15(19)16-12-4-2-1-3-5-12/h11-13H,1-10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANOQFGJUZUJEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCC(=O)N(C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49721620 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.